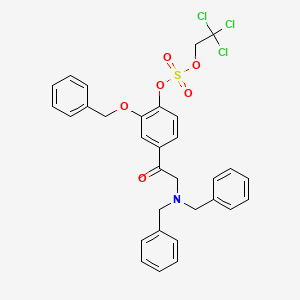
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate typically involves multiple steps. The initial step often includes the protection of functional groups to prevent unwanted reactions. For instance, the benzyloxy group can be introduced through a reaction involving benzyl alcohol and a suitable protecting agent. The dibenzylglycyl moiety can be synthesized through a series of reactions involving glycine derivatives and benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process may involve techniques such as crystallization, distillation, and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of ethers or esters .
Applications De Recherche Scientifique
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dibenzylglycyl moiety may form hydrogen bonds with amino acid residues. The trichloroethyl sulfate group can undergo hydrolysis, releasing reactive intermediates that can modify biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(Benzyloxy)-2,2,2-trichloroethyl)pentanamide: Shares the benzyloxy and trichloroethyl groups but differs in the amide linkage.
2,2,2-Trichloroethyl 6β-(phenylacetamido)penici: Contains the trichloroethyl group and is used in antibiotic synthesis.
Uniqueness
2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and dibenzylglycyl moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C31H28Cl3NO6S |
|---|---|
Poids moléculaire |
649.0 g/mol |
Nom IUPAC |
[4-[2-(dibenzylamino)acetyl]-2-phenylmethoxyphenyl] 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C31H28Cl3NO6S/c32-31(33,34)23-40-42(37,38)41-29-17-16-27(18-30(29)39-22-26-14-8-3-9-15-26)28(36)21-35(19-24-10-4-1-5-11-24)20-25-12-6-2-7-13-25/h1-18H,19-23H2 |
Clé InChI |
WRGPGQPBNBJBBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)OS(=O)(=O)OCC(Cl)(Cl)Cl)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
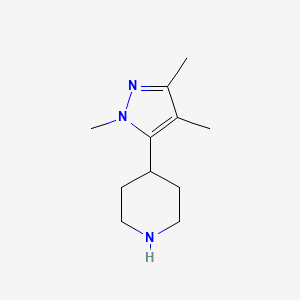
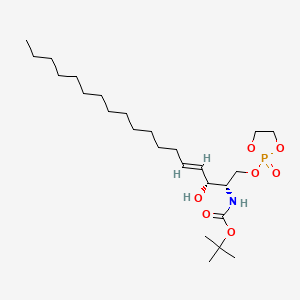


![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)


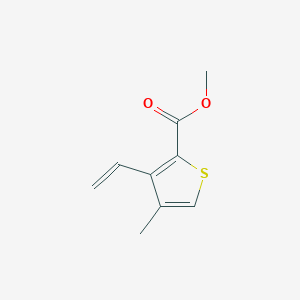
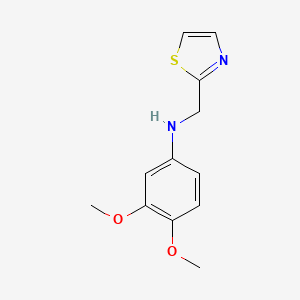
![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)
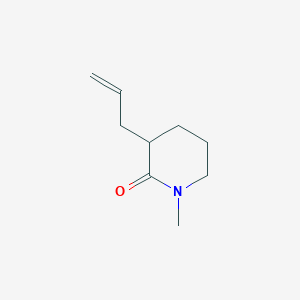
![7-benzyl-4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B13862554.png)
